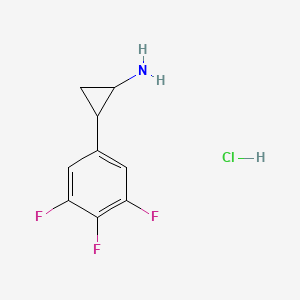
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound characterized by the presence of a cyclopropane ring attached to a trifluorophenyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
準備方法
The synthesis of 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable trifluorophenyl precursor followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes the reaction of 3,4,5-trifluorophenyl bromide with a cyclopropane derivative under specific conditions to form the cyclopropane ring. The resulting intermediate is then subjected to amination using ammonia or an amine source, followed by treatment with hydrochloric acid to yield the hydrochloride salt .
化学反応の分析
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amine group to an amine derivative.
科学的研究の応用
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the trifluorophenyl group, which can affect its chemical and biological properties.
2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride: This compound lacks one fluorine atom compared to this compound, which can influence its reactivity and interactions with molecular targets.
These comparisons highlight the unique features of this compound, such as its trifluorophenyl group and cyclopropane ring, which contribute to its distinct chemical and biological properties.
生物活性
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1955557-54-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Pharmacological Effects
- Antidepressant Activity : Compounds similar to 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine have been studied for their potential antidepressant effects through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Some studies suggest that cyclopropanamines may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
- Neuroprotective Effects : There is emerging evidence indicating that certain derivatives can protect neuronal cells from oxidative stress-induced damage.
Study 1: Antidepressant Effects
A study investigated the antidepressant-like effects of related cyclopropanamine derivatives in rodent models. Results indicated significant improvements in behavioral tests such as the forced swim test and tail suspension test, suggesting a potential role in treating depression .
Study 2: Anti-inflammatory Activity
Research on similar compounds revealed that they could reduce inflammation markers in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways, leading to decreased production of inflammatory cytokines .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| 2-(3,4-Difluorophenyl)cyclopropan-1-amine | Antidepressant | |
| 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine | Anti-inflammatory | |
| Cyclopropanamine Derivative | Neuroprotective |
Table 2: Summary of Research Findings
| Study Focus | Findings | |
|---|---|---|
| Antidepressant Activity | Significant reduction in depressive behavior | Potential for development as an antidepressant |
| Anti-inflammatory Properties | Reduced cytokine levels | May serve as an anti-inflammatory agent |
特性
IUPAC Name |
2-(3,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12;/h1-2,5,8H,3,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHGECDAJULCBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C(=C2)F)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














